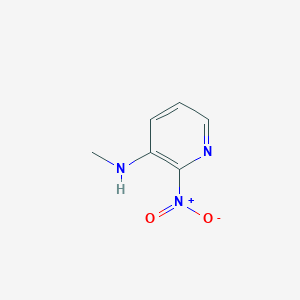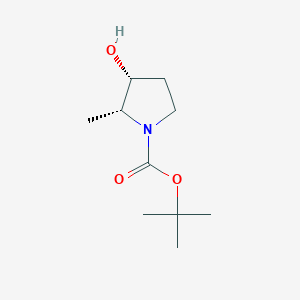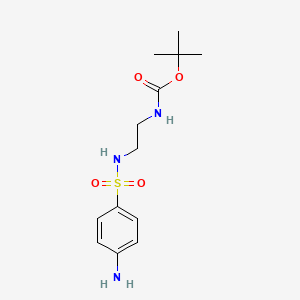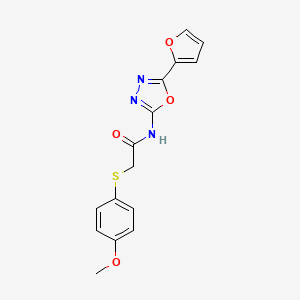![molecular formula C9H12F2O2 B2735676 (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid CAS No. 2287236-41-1](/img/structure/B2735676.png)
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[2.5]octane core with two fluorine atoms at the 2-position and a carboxylic acid group at the 8-position. The stereochemistry of the compound is defined by the (3S,8R) configuration, indicating the specific spatial arrangement of the substituents around the spirocyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[2.5]octane core can be constructed through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of Fluorine Atoms: The difluorination at the 2-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carboxylation: The carboxylic acid group at the 8-position can be introduced through a carboxylation reaction, often involving the use of carbon dioxide (CO2) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols can replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms
Scientific Research Applications
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of (3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure and fluorine atoms contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3S,8R)-2,2-Difluorospiro[2.5]octane-1-carboxylic acid
- (3S,8R)-2,2-Difluorospiro[2.5]octane-6-carboxylic acid
- (3S,8R)-2,2-Difluorospiro[2.5]octane-4-carboxylic acid
Uniqueness
(3S,8R)-2,2-Difluorospiro[2.5]octane-8-carboxylic acid is unique due to its specific (3S,8R) stereochemistry and the position of the carboxylic acid group at the 8-position. This configuration imparts distinct chemical and biological properties compared to its analogs with carboxylic acid groups at different positions. The presence of fluorine atoms also enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,8R)-2,2-difluorospiro[2.5]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQLWIHYMBYFGM-XPUUQOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2(F)F)C(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2(CC2(F)F)[C@@H](C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorobenzyl)-3-isopropylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2735597.png)

![N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735604.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine](/img/structure/B2735606.png)

![2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2735609.png)




![2-[(3-Fluoropyridin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2735616.png)
